molecular formula C15H14N4O2S B3607337 ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate

ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate

Cat. No. B3607337
M. Wt: 314.4 g/mol
InChI Key: WFSNJEDEIOZDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate” is a complex organic compound. It is derived from 1-Naphthol , a fluorescent white solid that differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring . The compound also seems to contain elements of 1-Naphthyl acetate , a compound with the molecular formula C12H10O2 .


Molecular Structure Analysis

The molecular structure of “ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate” can be inferred from its name. It likely contains a naphthyl group (a two-ring aromatic system), a tetrazole group (a five-membered ring containing four nitrogen atoms and one carbon atom), and an ethyl group (a two-carbon alkyl chain). The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

properties

IUPAC Name

ethyl 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-2-21-14(20)10-22-15-16-17-18-19(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSNJEDEIOZDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(Naphthalen-1-yl)-1H-tetrazole-5-thiol (235 mg, 1.03 mmol), ethyl bromoacetate (189 mg, 1.13 mmol) and potassium carbonate (171 mg, 1.24 mmol) in DMF (3 mL) was stirred at room temperature for 16 hours. Water was then added to the reaction mixture and the precipitate that formed collected to give ethyl 2-(1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio)acetate as a solid (306 mg, 94%).
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate

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